molecular formula C12H8N2 B1601435 1,10-Phenanthroline-d8 CAS No. 90412-47-8

1,10-Phenanthroline-d8

Cat. No. B1601435
CAS RN: 90412-47-8
M. Wt: 188.25 g/mol
InChI Key: DGEZNRSVGBDHLK-PGRXLJNUSA-N
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Description

1,10-Phenanthroline-d8 is a deuterium-labeled version of 1,10-Phenanthroline . It is a heterocyclic organic compound with several appealing structural and chemical properties: rigidity, planarity, aromaticity, basicity, and chelating capability . It forms a red chelate with Fe2+ that absorbs maximally at 510 nm .


Synthesis Analysis

The synthesis of a series of mono-N-oxides of 1,10-phenanthrolines, including this compound, involves the oxidation of the parent compounds by a green oxidant, peroxomonosulfate ion, in an acidic aqueous solution . The products are obtained in high quality and at good to excellent yields .


Molecular Structure Analysis

The molecular formula of this compound is C12D8N2 . It has a planar structure, which is expected to induce unique features of the corresponding N-oxides .


Chemical Reactions Analysis

This compound has been used in the synthesis of 1,10-phenanthroline through an improved Skraup reaction using deep eutectic solvent as the new catalyst from acrolein and 8-aminoquinoline .


Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 365.1±15.0 °C at 760 mmHg, and a flash point of 164.8±11.7 °C . It has several appealing structural and chemical properties: rigidity, planarity, aromaticity, basicity, and chelating capability .

Scientific Research Applications

Spectroscopic and Computational Studies 1,10-Phenanthroline and its deuterated analogue (d8-1,10-phenanthroline) have been studied for their spectroscopic properties. Howell and Gordon (2004) conducted vibrational spectroscopy (Raman and IR) and Density Functional Theory (DFT) calculations to analyze these compounds. They found that DFT calculations provided a favorable comparison with crystallographic data, offering insights into the geometries and vibrational spectra of these molecules (Howell & Gordon, 2004).

Versatile Building Blocks in Chemistry Accorsi et al. (2009) highlighted the structural and chemical versatility of 1,10-phenanthroline, emphasizing its use as a starting material in synthetic organic, inorganic, and supramolecular chemistry. This molecule's properties like rigidity, planarity, and basicity make it ideal for creating UV-Vis-NIR luminescent organic derivatives and coordination compounds with various metal ions (Accorsi, Listorti, Yoosaf, & Armaroli, 2009).

Role in Coordination Chemistry and DNA Interaction Bencini and Lippolis (2010) reviewed the use of phenanthroline-based ligands in the past decade, highlighting their role in coordination chemistry. These ligands, due to their ability to intercalate with DNA, have been used to develop molecular chemosensors for metal cations and anions, ionophores, and agents for polynucleotide interaction (Bencini & Lippolis, 2010).

Chemosensing Applications Alreja and Kaur (2016) discussed the use of 1,10-phenanthroline ligands as chemosensors for cations and anions. They emphasized how modifications to phenanthroline can yield compounds capable of sensing environmental and biological analytes, demonstrating the broad applicability of these derivatives in sensing technologies (Alreja & Kaur, 2016).

Biological and Environmental Applications The study by Oztekin et al. (2010) explored the use of 1,10-phenanthroline derivatives in biosensors and biofuel cells. They found that these derivatives, especially those containing amino groups, can act as effective redox mediators for oxidases, highlighting their potential in nanobiotechnology (Oztekin, Krikstolaityte, Ramanaviciene, Yazıcıgil, & Ramanavičius, 2010).

Mechanism of Action

Target of Action

1,10-Phenanthroline-d8, a deuterium-labeled variant of 1,10-Phenanthroline, primarily targets Metallo-beta-lactamase L1 in Pseudomonas maltophilia and Methyl-accepting chemotaxis protein II in Salmonella typhimurium . These targets play crucial roles in bacterial resistance to antibiotics and chemotaxis, respectively .

Mode of Action

As a metal chelator, this compound forms a red chelate with Fe2+ that absorbs maximally at 510 nm . It prevents the induction of chromosomal aberrations in streptozotocin-treated cells . It also acts as an inhibitor of matrix metalloproteinases (MMPs), a group of enzymes involved in the breakdown of extracellular matrix in normal physiological processes .

Biochemical Pathways

Its ability to chelate metal ions and inhibit mmps suggests it may influence pathways related to metal ion homeostasis and extracellular matrix remodeling .

Pharmacokinetics

Deuterium substitution in drug molecules has been shown to potentially affect their pharmacokinetic and metabolic profiles .

Result of Action

The action of this compound can lead to the prevention of chromosomal aberrations in streptozotocin-treated cells . By inhibiting MMPs, it may also affect processes such as cell proliferation, migration, differentiation, angiogenesis, apoptosis, and host defense .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of metal ions in the environment is crucial for its chelating activity

Safety and Hazards

1,10-Phenanthroline-d8 may be harmful if inhaled and contact with skin may be irritating . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

1,10-Phenanthroline-d8 has potential applications in various fields of chemistry due to its unique properties . Its potential has not been fully explored, particularly in the synthesis of derivatives of phen .

Biochemical Analysis

Biochemical Properties

1,10-Phenanthroline-d8 plays a significant role in biochemical reactions as a metal chelator. It is known to inhibit metallopeptidases by chelating the metal ions required for their catalytic activity, thus rendering the enzyme inactive . One of the first observed instances of this inhibition was reported in carboxypeptidase A. This compound primarily targets zinc metallopeptidases, although it has a much lower affinity for calcium . This interaction is crucial for studying the role of metal ions in enzymatic reactions and for developing inhibitors for therapeutic purposes.

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes. It can prevent the induction of chromosomal aberrations in cells treated with certain chemicals, such as streptozotocin . Additionally, this compound forms a red chelate with ferrous ions (Fe2+), which is useful in detecting and quantifying iron in biological samples . This compound also acts as an inhibitor of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components and play a role in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to chelate metal ions, particularly zinc and iron. By binding to these metal ions, this compound inhibits the activity of metallopeptidases and other metal-dependent enzymes . This inhibition occurs through the removal of the metal ion required for catalytic activity, leaving an inactive apoenzyme . Additionally, this compound can form complexes with metal ions that exhibit unique photophysical properties, making it useful in various analytical and diagnostic applications .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the experimental setup . In in vitro studies, this compound has been observed to maintain its inhibitory effects on metallopeptidases over extended periods . In in vivo studies, the compound’s stability and degradation can be influenced by various factors, including the presence of other biomolecules and the physiological environment .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. In in vivo tests using Galleria mellonella and Swiss mice, this compound and its metal complexes were well tolerated at certain dosages, showing no significant adverse effects on hepatic enzyme levels . Higher doses of this compound can lead to toxicity and adverse effects, particularly in immunocompromised animals . These studies highlight the importance of determining the appropriate dosage to minimize toxicity while maximizing therapeutic efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to metal ion homeostasis and enzyme regulation. The compound interacts with enzymes such as metallopeptidases and matrix metalloproteinases, affecting their activity and, consequently, the metabolic flux and levels of metabolites . By chelating metal ions, this compound can influence the availability of these ions for other biochemical processes, thereby impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s ability to chelate metal ions allows it to be transported along with these ions to various cellular compartments . This transport is crucial for its function as a metal chelator and inhibitor of metallopeptidases. The distribution of this compound within cells can also affect its localization and accumulation, influencing its overall activity and efficacy .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with metal ions and other biomolecules. The compound can be directed to specific organelles through targeting signals and post-translational modifications . For example, its interaction with metal ions can facilitate its localization to mitochondria, where it can influence mitochondrial function and metabolism . The subcellular localization of this compound is essential for its role in regulating enzyme activity and cellular processes.

properties

IUPAC Name

2,3,4,5,6,7,8,9-octadeuterio-1,10-phenanthroline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZNRSVGBDHLK-PGRXLJNUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C2=C(C3=C(C(=C(C(=N3)[2H])[2H])[2H])C(=C2[2H])[2H])N=C1[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40477752
Record name 1,10-Phenanthroline-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

90412-47-8
Record name 1,10-Phenanthroline-d8
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40477752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,10-Phenanthroline-d8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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